

Thermodynamic Properties of Dinitromethane: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Dinitromethane*

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Introduction

Dinitromethane ($\text{CH}_2\text{N}_2\text{O}_4$) is a simple yet energetic molecule that has garnered interest in the fields of energetic materials and theoretical chemistry. A thorough understanding of its thermodynamic properties is crucial for safety, performance prediction, and the development of new chemical entities. This technical guide provides a detailed overview of the core thermodynamic properties of **dinitromethane**, including its enthalpy of formation, standard molar entropy, molar heat capacity, and Gibbs free energy of formation. It also delves into the experimental and computational methodologies used to determine these properties and explores its thermal decomposition pathway.

Core Thermodynamic Properties

The thermodynamic properties of **dinitromethane** have been determined through a combination of experimental measurements and high-level quantum chemical calculations. The following tables summarize the key quantitative data for **dinitromethane** in its liquid and gaseous states.

Table 1: Thermodynamic Properties of Liquid Dinitromethane at 298.15 K

Property	Symbol	Value	Units
Standard Molar Enthalpy of Formation	Δ_fH°	-104.9	kJ/mol
Standard Molar Entropy	S°	358.1	J/mol·K
Molar Heat Capacity at Constant Pressure	C_p	86.4	J/mol·K
Standard Molar Gibbs Free Energy of Formation	Δ_fG°	-61.5	kJ/mol

Table 2: Thermodynamic Properties of Gaseous Dinitromethane at 298.15 K

Property	Symbol	Value	Units
Standard Molar Enthalpy of Formation	Δ_fH°	-58.9 ± 4.3	kJ/mol
Standard Molar Entropy	S°	Not available	J/mol·K
Molar Heat Capacity at Constant Pressure	C_p	Not available	J/mol·K
Standard Molar Gibbs Free Energy of Formation	Δ_fG°	Not available	kJ/mol

Note: There is a notable inconsistency in the reported values for the gas-phase enthalpy of formation in the literature, with computational studies suggesting values ranging from -18.82 to -58.99 kJ/mol.[\[1\]](#)

Experimental and Computational Protocols

The determination of the thermodynamic properties of **dinitromethane** relies on a variety of sophisticated experimental and computational techniques.

Experimental Protocols

1. Bomb Calorimetry (for Enthalpy of Formation):

The standard enthalpy of formation of liquid **dinitromethane** is typically determined using bomb calorimetry, which measures the heat of combustion.

- **Sample Preparation:** A known mass of high-purity liquid **dinitromethane** is placed in a sample holder (e.g., a gelatin capsule). A fuse wire of known length and mass is positioned to be in contact with the sample.
- **Bomb Charging:** The sample holder and fuse wire are placed inside a high-pressure stainless-steel vessel, known as a "bomb." The bomb is then sealed and pressurized with a large excess of pure oxygen, typically to around 30 atm.
- **Calorimeter Assembly:** The sealed bomb is submerged in a known quantity of water in a well-insulated container called a calorimeter. The temperature of the water is monitored with a high-precision thermometer.
- **Combustion:** The sample is ignited by passing an electric current through the fuse wire. The combustion of the **dinitromethane** releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.
- **Data Analysis:** The total heat released is calculated from the temperature change and the heat capacity of the calorimeter system (which is determined separately using a standard substance like benzoic acid). After accounting for the heat of combustion of the fuse wire, the standard enthalpy of combustion of **dinitromethane** is determined. The standard enthalpy of formation is then calculated using Hess's law, based on the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

2. Differential Thermal Analysis/Fourier-Transform Infrared Spectroscopy (DTA/FTIR):

This technique is employed to study the thermal decomposition of **dinitromethane** and identify its gaseous decomposition products.

- Instrumentation: A simultaneous DTA/FTIR instrument is used, where a sample is heated in a controlled atmosphere, and both the temperature difference between the sample and a reference (DTA) and the infrared spectrum of the evolved gases (FTIR) are measured simultaneously.
- Experimental Conditions: A small, known mass of **dinitromethane** is placed in a sample pan. The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
- Analysis: The DTA curve reveals the temperatures at which exothermic or endothermic processes occur, such as decomposition. The FTIR spectrometer continuously analyzes the gases evolved from the sample as it is heated, allowing for the identification of the decomposition products based on their characteristic infrared absorption bands. For **dinitromethane**, the primary gaseous products identified are nitrous oxide (N₂O) and carbon dioxide (CO₂).^[2]

Computational Protocols

1. High-Accuracy Composite Methods (G4 and CBS-QB3):

Gaussian-4 (G4) and Complete Basis Set-QB3 (CBS-QB3) are multi-step quantum chemical methods designed to achieve high accuracy in thermochemical calculations.

- Workflow:
 - Geometry Optimization: The molecular geometry of **dinitromethane** is optimized using a reliable and computationally efficient method, typically density functional theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(2df,p) for G4 theory).
 - Vibrational Frequency Calculation: At the optimized geometry, vibrational frequencies are calculated to confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.
 - Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets to systematically approach

the exact energy. These calculations typically include Møller-Plesset perturbation theory (MP2, MP4) and coupled-cluster theory (CCSD(T)).

- Extrapolation and Empirical Corrections: The results of the single-point energy calculations are combined and extrapolated to the complete basis set limit. Empirical corrections are often added to account for remaining deficiencies in the theoretical treatment.
- Thermochemical Property Calculation: The final, high-accuracy energy is combined with the ZPVE and thermal corrections to calculate the enthalpy of formation, entropy, and Gibbs free energy of formation.

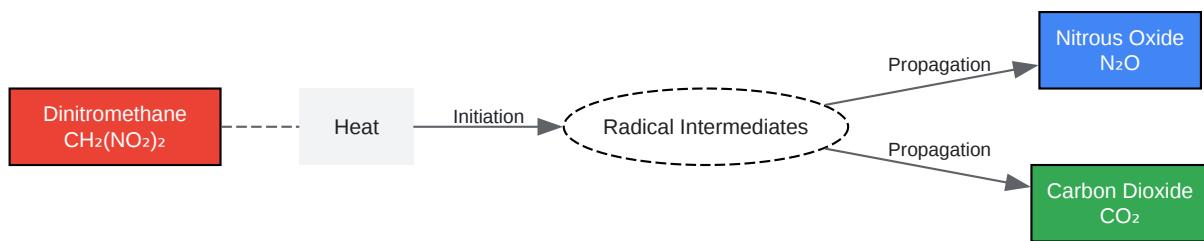
2. Isodesmic Reactions:

Isodesmic reactions are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. This conservation of bonding environments leads to a significant cancellation of errors in quantum chemical calculations, allowing for accurate determination of enthalpies of formation even with less computationally expensive methods.

- Methodology:
 - Reaction Design: A balanced chemical equation is constructed where the target molecule (**dinitromethane**) and a set of reference molecules with well-established experimental enthalpies of formation are the reactants and products. The key is to ensure that the number of each type of bond (e.g., C-H, C-N, N=O) is the same on both sides of the reaction.
 - Quantum Chemical Calculations: The electronic energies of all species in the isodesmic reaction are calculated at a chosen level of theory.
 - Enthalpy of Reaction Calculation: The enthalpy of the isodesmic reaction is calculated as the difference between the sum of the calculated energies of the products and the sum of the calculated energies of the reactants.
 - Enthalpy of Formation Calculation: The enthalpy of formation of the target molecule is then derived using Hess's law, by combining the calculated enthalpy of the isodesmic reaction with the known experimental enthalpies of formation of the reference molecules.

Thermal Decomposition Pathway

The thermal decomposition of **dinitromethane** is a critical aspect of its energetic behavior. Experimental studies using DTA/FTIR have identified the primary gaseous products of its decomposition to be nitrous oxide (N_2O) and carbon dioxide (CO_2).^[2] While a detailed step-by-step mechanism is complex and likely involves radical intermediates, a simplified overall decomposition pathway can be represented.

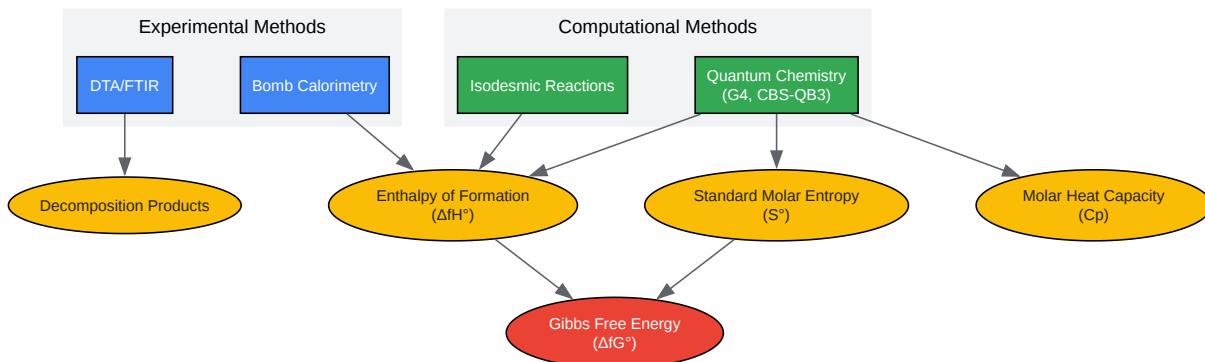


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A simplified representation of the thermal decomposition of **dinitromethane**.

Logical Workflow for Determining Thermodynamic Properties

The determination of thermodynamic properties for a molecule like **dinitromethane** often involves a synergistic approach combining experimental and computational methods.



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